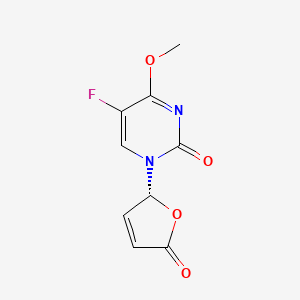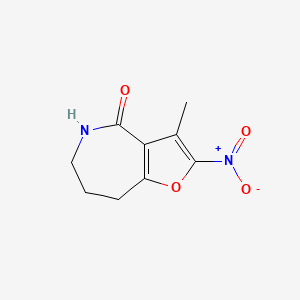
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one is a heterocyclic compound that features a fused furan and azepine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the rearrangement of azido compounds followed by ring expansion reactions . For instance, the tetraphenylporphyrin iron chloride catalyzed rearrangement of methyl 2-azido-4-(1-benzylpiperidin-4-ylidene) but-2-enoate can be used to construct the azepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogens or other functional groups .
Aplicaciones Científicas De Investigación
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as cytotoxic agents against various cancer cell lines.
Biological Studies: It can be used to study the inhibition of enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Pharmaceutical Development: The compound’s unique structure makes it a candidate for developing new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cytotoxic effects in cancer cells . The specific pathways involved include the formation of strong hydrogen bonds and electrostatic interactions with the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyrrolo[3,2-c]azepin-4-ones: These compounds share a similar azepine ring structure and have shown cytotoxic activity against cancer cell lines.
2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one: This compound is structurally similar and can undergo similar chemical reactions.
Uniqueness
What sets 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one apart is its specific functional groups, which confer unique reactivity and biological activity. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a potent inhibitor of enzymes like CDKs .
Propiedades
Número CAS |
61190-66-7 |
|---|---|
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
3-methyl-2-nitro-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one |
InChI |
InChI=1S/C9H10N2O4/c1-5-7-6(15-9(5)11(13)14)3-2-4-10-8(7)12/h2-4H2,1H3,(H,10,12) |
Clave InChI |
WDKROQKNZOYXFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C(=O)NCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


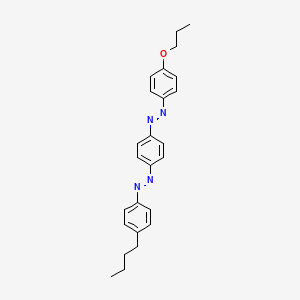
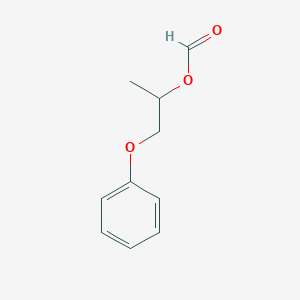
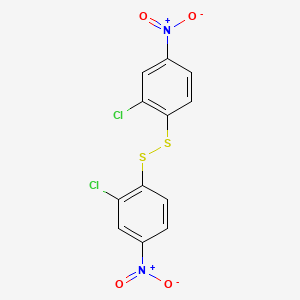
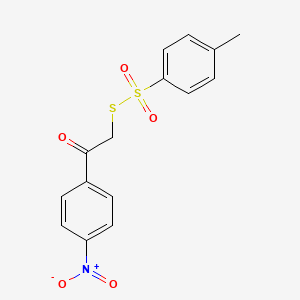


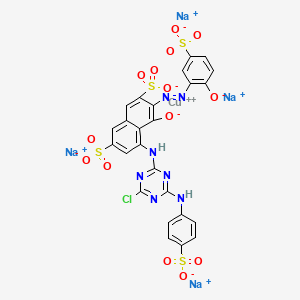
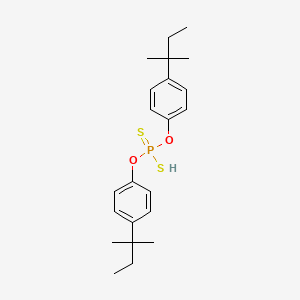
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
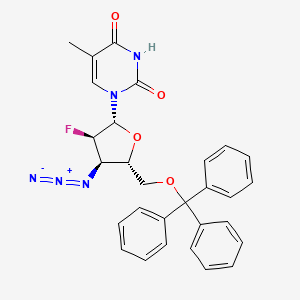
![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)

